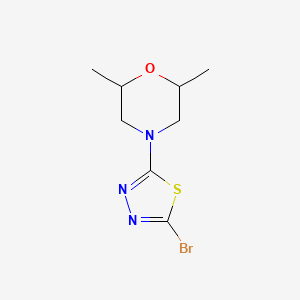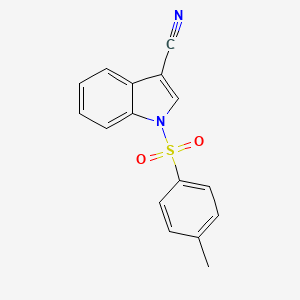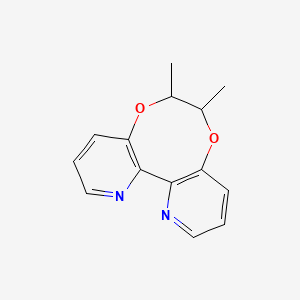methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156587.png)
N-{[2-(di-tert-butylphosphanyl)phenyl](naphthalen-1-yl)methyl}-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound that features a phosphine ligand. This compound is notable for its applications in various catalytic processes, particularly in the field of organic synthesis. The presence of the di-tert-butylphosphanyl group imparts significant steric hindrance, which can influence the reactivity and selectivity of the compound in catalytic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide typically involves multiple steps:
Formation of the Phosphine Ligand: The di-tert-butylphosphanyl group is introduced to the phenyl ring through a reaction with di-tert-butylphosphine and a suitable halogenated phenyl derivative under inert conditions.
Attachment to the Naphthalenyl Group: The naphthalen-1-ylmethyl group is then attached to the phosphine ligand through a coupling reaction, often facilitated by a palladium catalyst.
Introduction of the Sulfinamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and inert atmosphere, is crucial to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Coupling Reactions: It is often used in palladium-catalyzed coupling reactions, such as Suzuki, Heck, and Stille reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or sodium hydroxide, are typically employed.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of the phosphine ligand results in phosphine oxides, while coupling reactions can yield various biaryl or diaryl compounds.
Aplicaciones Científicas De Investigación
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is widely used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of fine chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide primarily involves its role as a ligand in catalytic processes. The di-tert-butylphosphanyl group provides steric hindrance, which can influence the coordination environment of the metal center in the catalyst. This, in turn, affects the reactivity and selectivity of the catalytic process. The compound can coordinate with various transition metals, such as palladium, to form active catalytic species that facilitate a wide range of organic transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl: This compound features a similar di-tert-butylphosphanyl group but lacks the naphthalenyl and sulfinamide groups.
2-(Di-tert-butylphosphino)-2’-(N,N-dimethylamino)biphenyl: This compound also contains the di-tert-butylphosphanyl group and is used as a ligand in catalytic processes.
(S)-1-[(RP)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine: This chiral phosphine ligand is used in asymmetric catalysis.
Uniqueness
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is unique due to the combination of the di-tert-butylphosphanyl group with the naphthalenyl and sulfinamide groups. This unique structure imparts distinct steric and electronic properties, making it a valuable ligand in various catalytic processes. The presence of the sulfinamide group can also enhance the solubility and stability of the compound in different reaction conditions.
Propiedades
Fórmula molecular |
C29H40NOPS |
|---|---|
Peso molecular |
481.7 g/mol |
Nombre IUPAC |
N-[(2-ditert-butylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C29H40NOPS/c1-27(2,3)32(28(4,5)6)25-20-13-12-18-24(25)26(30-33(31)29(7,8)9)23-19-14-16-21-15-10-11-17-22(21)23/h10-20,26,30H,1-9H3 |
Clave InChI |
YUSQSKNVFUIHQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC3=CC=CC=C32)NS(=O)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


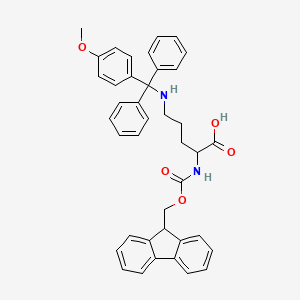
![copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethylporphyrin-21-id-2-yl]propanoate](/img/structure/B15156506.png)
![Acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate](/img/structure/B15156517.png)
![2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B15156519.png)
![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B15156526.png)
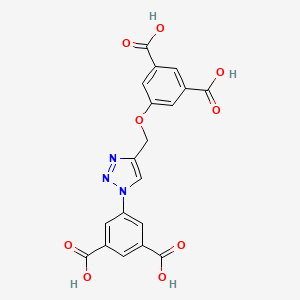
![methyl 2-({[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B15156534.png)
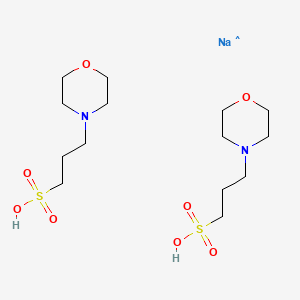
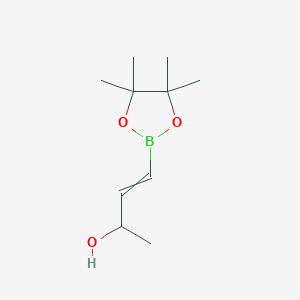
![3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B15156553.png)
